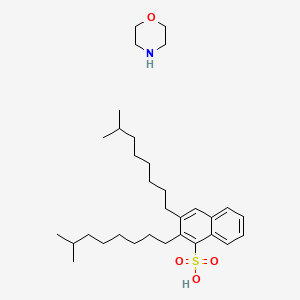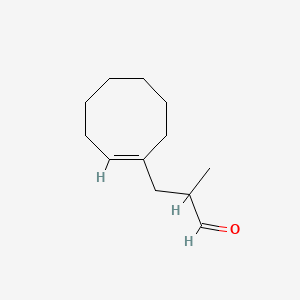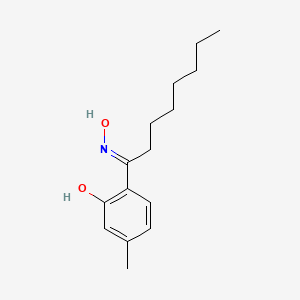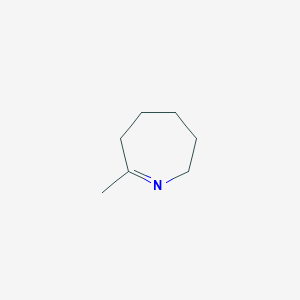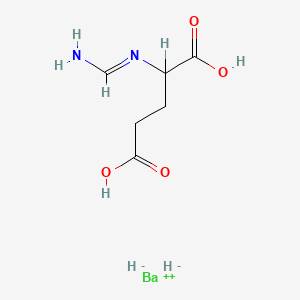
2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethylideneamino)pentanedioic acid involves the reaction of glutamic acid with formic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethylideneamino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Scientific Research Applications
2-(aminomethylideneamino)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 2-(aminomethylideneamino)pentanedioic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for certain metabolic enzymes, influencing various biochemical pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways affected are crucial for maintaining cellular function .
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: A precursor to 2-(aminomethylideneamino)pentanedioic acid, involved in similar metabolic pathways.
Formic Acid: Used in the synthesis of the compound, with distinct properties and applications.
Aminomethylidene Compounds: Share structural similarities and undergo similar chemical reactions.
Uniqueness
2-(aminomethylideneamino)pentanedioic acid is unique due to its specific structure and the presence of both amino and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Properties
CAS No. |
23541-42-6 |
|---|---|
Molecular Formula |
C6H12BaN2O4 |
Molecular Weight |
313.50 g/mol |
IUPAC Name |
2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride |
InChI |
InChI=1S/C6H10N2O4.Ba.2H/c7-3-8-4(6(11)12)1-2-5(9)10;;;/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12);;;/q;+2;2*-1 |
InChI Key |
QGURURBHGIGEQE-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].C(CC(=O)O)C(C(=O)O)N=CN.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


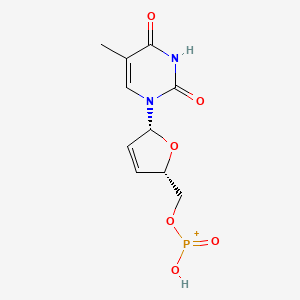


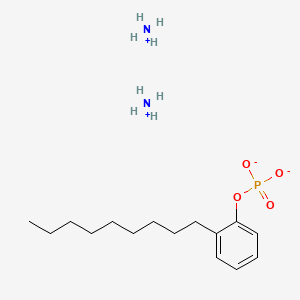
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


